Acetic acid;3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)but-1-en-2-ol
CAS No.: 146819-84-3
Cat. No.: VC16827592
Molecular Formula: C26H36O3
Molecular Weight: 396.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 146819-84-3 |
|---|---|
| Molecular Formula | C26H36O3 |
| Molecular Weight | 396.6 g/mol |
| IUPAC Name | acetic acid;3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)but-1-en-2-ol |
| Standard InChI | InChI=1S/C24H32O.C2H4O2/c1-14-10-16(3)20(17(4)11-14)22(23(25)24(7,8)9)21-18(5)12-15(2)13-19(21)6;1-2(3)4/h10-13,25H,1-9H3;1H3,(H,3,4) |
| Standard InChI Key | PGGMRKKDHCKZHV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)C(=C(C(C)(C)C)O)C2=C(C=C(C=C2C)C)C)C.CC(=O)O |
Introduction
Acetic acid; 3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)but-1-en-2-ol is a complex organic compound characterized by its unique structural arrangement. It features a but-1-en-2-ol backbone substituted with two bulky 2,4,6-trimethylphenyl groups at the first position and two methyl groups at the third position. This compound is notable for its dual functionality as both an alcohol and an alkene, which is enhanced by the presence of bulky substituents that influence its reactivity and interactions.
Synthesis Methods
The synthesis of acetic acid; 3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)but-1-en-2-ol involves multi-step organic synthesis techniques. One method involves reacting starting materials like 2,4,6-trimethylphenol with appropriate alkyl halides in the presence of bases such as potassium carbonate. Solvents like dimethylformamide or tetrahydrofuran are used at elevated temperatures to enhance yields.
Potential Applications
This compound has potential applications in various fields, including organic synthesis and materials science. Its unique structure and functional groups make it suitable for interaction studies, which are crucial for determining its utility in drug design or material science.
Chemical Reactions and Interactions
Acetic acid; 3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)but-1-en-2-ol can undergo several notable chemical reactions. For example, it can be oxidized using reagents like chromium trioxide or potassium permanganate to convert the alcohol into a ketone or aldehyde, depending on the reaction conditions. The compound's dual functionality as both an electrophile and nucleophile opens avenues for various synthetic pathways in organic chemistry.
Spectroscopic Analysis
Relevant data from studies indicate that this compound exhibits characteristic IR absorption peaks corresponding to hydroxyl (around 3200 cm) and carbonyl functionalities (around 1700 cm).
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2,4-Di-tert-butylphenol | Bulky tert-butyl groups | Antioxidant properties |
| 3,5-Dimethylphenol | Methyl substitutions on phenolic ring | Antimicrobial activity |
| 4-(Dimethylamino)benzaldehyde | Aldehyde functional group | Used in dye synthesis |
| Acetic acid; 3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)but-1-en-2-ol | Dual alcohol and alkene functionality with bulky substituents | Potential applications in organic synthesis and materials science |
This table highlights the unique properties of acetic acid; 3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)but-1-en-2-ol compared to other compounds with similar structural features.
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